molecular formula C9H9N3O B12976747 2-Amino-7-methyl-1,6-naphthyridin-3-ol

2-Amino-7-methyl-1,6-naphthyridin-3-ol

Cat. No.: B12976747
M. Wt: 175.19 g/mol
InChI Key: AXNFBWJWGGBRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-methyl-1,6-naphthyridin-3-ol is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methyl-1,6-naphthyridin-3-ol typically involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal. This reaction is followed by cyclization and subsequent functionalization to introduce the desired amino and hydroxyl groups at specific positions on the naphthyridine ring . The reaction conditions often include the use of solvents like dioxane and catalysts such as selenium dioxide for oxidation steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methyl-1,6-naphthyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted naphthyridines with various functional groups, which can further enhance the compound’s biological activity .

Mechanism of Action

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-amino-7-methyl-1,6-naphthyridin-3-ol

InChI

InChI=1S/C9H9N3O/c1-5-2-7-6(4-11-5)3-8(13)9(10)12-7/h2-4,13H,1H3,(H2,10,12)

InChI Key

AXNFBWJWGGBRLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=N1)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.